molecular formula C8H20Cl2N2 B1334091 1-sec-Butyl-piperazine dihydrochloride CAS No. 686721-30-2

1-sec-Butyl-piperazine dihydrochloride

Cat. No.: B1334091
CAS No.: 686721-30-2
M. Wt: 215.16 g/mol
InChI Key: GIQUEMODCDKZGG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-sec-Butyl-piperazine dihydrochloride typically involves the alkylation of piperazine with sec-butyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution . The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-sec-Butyl-piperazine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and acids like hydrochloric acid. Major products formed from these reactions include N-alkylated or N-acylated piperazine derivatives .

Mechanism of Action

The mechanism of action of 1-sec-Butyl-piperazine dihydrochloride involves its interaction with various molecular targets, primarily through its nitrogen atoms. These nitrogen atoms can form hydrogen bonds with biological molecules, influencing their structure and function. In medicinal chemistry, the piperazine ring is known to interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-sec-Butyl-piperazine dihydrochloride can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its sec-butyl group, which provides distinct steric and electronic properties, making it suitable for specific applications in drug development and biochemical research .

Properties

IUPAC Name

1-butan-2-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-3-8(2)10-6-4-9-5-7-10;;/h8-9H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQUEMODCDKZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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